Product packaging for 4-(Trifluoromethylthio)phenacyl bromide(Cat. No.:CAS No. 2003-11-4)

4-(Trifluoromethylthio)phenacyl bromide

Cat. No.: B2762237
CAS No.: 2003-11-4
M. Wt: 299.11
InChI Key: AOPCAKLHOFQCSY-UHFFFAOYSA-N
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Description

Significance of Alpha-Halo Ketones in Organic Synthesis

Alpha-halo ketones are a functional group characterized by a halogen atom positioned on the carbon atom adjacent (the alpha-carbon) to a carbonyl group. wikipedia.org This arrangement makes them highly valuable and versatile building blocks in organic synthesis. mdpi.com The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, increasing the electrophilicity of the α-carbon and making it susceptible to nucleophilic attack. nih.gov

This reactivity allows alpha-halo ketones to serve as potent alkylating agents. wikipedia.org They are key intermediates in a wide array of chemical transformations, including nucleophilic substitution, elimination, and rearrangement reactions. fiveable.me A particularly important application is in the construction of complex heterocyclic compounds, such as thiazoles, pyrroles, and benzofurans, which are common scaffolds in biologically active molecules. wikipedia.orgnih.govresearchgate.net The dual electrophilic sites—the alpha-carbon and the carbonyl carbon—enable their participation in various cyclocondensation reactions. mdpi.comnih.govresearchgate.net

The Unique Role of Trifluoromethylthio Substitution in Aromatic Systems

The trifluoromethylthio group (-SCF3) has emerged as a crucial substituent in the design of functional molecules, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and high lipophilicity distinguish it from other functional groups. researchgate.net The -SCF3 group is one of the most lipophilic functional groups known, a property that can significantly enhance a molecule's ability to permeate cell membranes, thereby improving its pharmacokinetic profile. researchgate.net

Scope and Research Focus on 4-(Trifluoromethylthio)phenacyl Bromide

This article focuses specifically on the chemical compound this compound. The molecule incorporates the reactive alpha-bromo ketone moiety on a phenacyl scaffold, which is further functionalized with a trifluoromethylthio group at the para-position of the phenyl ring. The research focus is strictly limited to the synthesis, chemical properties, and established reactivity of this compound, highlighting its role as a building block in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrF3OS B2762237 4-(Trifluoromethylthio)phenacyl bromide CAS No. 2003-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-[4-(trifluoromethylsulfanyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3OS/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPCAKLHOFQCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 4 Trifluoromethylthio Phenacyl Bromide

Electrophilic Reactivity at the Alpha-Carbon

The primary mode of reaction at the alpha-carbon of 4-(Trifluoromethylthio)phenacyl bromide is nucleophilic substitution. The presence of a bromine atom, a proficient leaving group, facilitates the displacement by a wide array of nucleophiles.

Nucleophilic Substitution Reactions (SN2 Pathways)

Reactions involving this compound predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic alpha-carbon, leading to the simultaneous expulsion of the bromide ion. The transition state involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned 180° apart. This "backside attack" results in an inversion of stereochemistry if the alpha-carbon is a chiral center.

The rate of the SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. The presence of the electron-withdrawing trifluoromethylthio group at the para position of the phenyl ring can enhance the electrophilicity of the alpha-carbon, thereby increasing the rate of nucleophilic attack compared to unsubstituted phenacyl bromide.

While less common than reactions with heteroatom nucleophiles, this compound can react with various carbon nucleophiles. These reactions are valuable for the formation of new carbon-carbon bonds. Examples of carbon nucleophiles include enolates, carbanions, and cyanide ions. For instance, in the presence of a suitable base, active methylene (B1212753) compounds like malononitrile (B47326) can be deprotonated to form a nucleophilic carbanion that can attack the alpha-carbon of this compound, leading to the formation of a new C-C bond.

NucleophileReagent(s)SolventProduct Type
MalononitrileBase (e.g., K₂CO₃)Acetonitrileα-Substituted Ketone
CyanideKCNEthanol/Waterα-Cyanoketone

A broad range of heteroatom nucleophiles readily react with this compound via an SN2 pathway. These reactions are fundamental in the synthesis of a diverse array of heterocyclic and other functionalized organic molecules.

Primary and secondary amines are effective nucleophiles that react with this compound to yield α-amino ketones. These products are versatile intermediates in the synthesis of various nitrogen-containing heterocycles, such as imidazoles and pyrroles. For example, the reaction with a primary amine initially forms an N-phenacyl derivative, which can then undergo further reactions. The reaction of this compound with amidines, for instance, is a key step in the synthesis of substituted imidazoles.

NucleophileReagent(s)SolventProduct Type
Primary Amine (R-NH₂)Base (e.g., Et₃N)Dichloromethaneα-Amino Ketone
AcetamidineBaseEthanolSubstituted Imidazole

Thiols and thiolate anions are excellent nucleophiles for SN2 reactions with this compound, leading to the formation of α-thio ketones. These reactions are typically fast and efficient. A prominent application of this reaction is in the Hantzsch thiazole (B1198619) synthesis, where the phenacyl bromide derivative reacts with a thioamide or thiourea (B124793) to form a thiazole ring, a common scaffold in medicinal chemistry.

NucleophileReagent(s)SolventProduct Type
ThiophenolBase (e.g., NaH)Methanolα-Thiophenyl Ketone
Thiourea-Ethanol2-Amino-4-arylthiazole

Carboxylic acids can react with this compound to form phenacyl esters. This reaction typically requires the activation of the carboxylic acid, often by converting it into its more nucleophilic carboxylate salt using a base such as N,N-diisopropylethylamine. The resulting phenacyl esters are often used as derivatives for chromatographic analysis or as protecting groups.

NucleophileReagent(s)SolventProduct Type
Carboxylic Acid (R-COOH)N,N-diisopropylethylamineAcetonitrilePhenacyl Ester
Reactions with Heteroatom Nucleophiles (e.g., N, O, S, P)

Condensation and Cyclization Reactions

The α-bromo ketone structure of this compound makes it an excellent substrate for condensation and cyclization reactions, particularly in the synthesis of five-membered heterocyclic rings. The presence of a good leaving group (bromide) adjacent to an electrophilic carbonyl carbon facilitates reactions with binucleophilic species.

A prominent example is the Hantzsch thiazole synthesis, a classic and widely utilized method for constructing the thiazole ring system. nih.govwikipedia.org In this reaction, an α-haloketone is treated with a thioamide or thiourea derivative. The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon, displacing the bromide ion in an Sₙ2 reaction. nih.gov This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring. nih.gov

The reaction of this compound with various thioamides or thioureas provides a direct route to 2,4-disubstituted thiazoles bearing the 4-(trifluoromethylthio)phenyl group at position 4. This synthetic strategy is highly valued for its efficiency and reliability in generating structurally diverse thiazole derivatives, which are significant pharmacophores in medicinal chemistry. bohrium.com

Table 1: Examples of Hantzsch Thiazole Synthesis with this compound
Thioamide/Thiourea ReactantResulting Thiazole Product
Thiourea2-Amino-4-(4-(trifluoromethylthio)phenyl)thiazole
Thioacetamide2-Methyl-4-(4-(trifluoromethylthio)phenyl)thiazole
Thiobenzamide2-Phenyl-4-(4-(trifluoromethylthio)phenyl)thiazole

Similarly, this compound can serve as a precursor for other heterocycles, such as imidazoles, when reacted with amidines. The reaction proceeds via a similar cyclocondensation pathway, highlighting the versatility of α-haloketones in heterocyclic synthesis. rsc.org

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Heterocyclic Compound Synthesis

The compound is extensively used as a precursor for synthesizing a variety of heterocyclic scaffolds, which are central to medicinal chemistry and materials science. Its ability to react with different nucleophiles facilitates the construction of five- and six-membered rings containing nitrogen, sulfur, and oxygen atoms.

The most prominent application of α-haloketones like 4-(Trifluoromethylthio)phenacyl bromide is in the Hantzsch thiazole (B1198619) synthesis. clockss.orgsynarchive.com This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide or thiourea (B124793) derivative to form a thiazole ring. researchgate.net The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole core. clockss.org This method is highly efficient and provides straightforward access to a wide array of substituted thiazoles. organic-chemistry.org The use of this compound in this synthesis leads to thiazoles bearing the 4-(trifluoromethylthio)phenyl substituent at the 4-position, a moiety of interest for modulating the biological activity of the final molecule.

Table 1: Hantzsch Thiazole Synthesis using this compound

Reactant 1 Reactant 2 (Thioamide/Thiourea) Product Typical Conditions
This compound Thiourea 2-Amino-4-(4-(trifluoromethylthio)phenyl)thiazole Ethanol, Reflux
This compound Thioacetamide 2-Methyl-4-(4-(trifluoromethylthio)phenyl)thiazole Methanol, Room Temp, Catalyst (e.g., Bu4NPF6) clockss.org

This compound is a key starting material for the synthesis of pyrazole (B372694) and pyrazoline derivatives. These five-membered nitrogen-containing heterocycles can be formed through condensation reactions with hydrazine (B178648) or its derivatives. nih.govmdpi.com A common strategy involves the reaction of the α-haloketone with a hydrazine to form a hydrazone, which then undergoes cyclization. sci-hub.se In some pathways, the phenacyl bromide is first converted into a 1,3-dicarbonyl compound, which readily cyclizes with hydrazine to yield the pyrazole ring. mdpi.com This approach allows for the incorporation of the 4-(trifluoromethylthio)phenyl group into pyrazole and pyrazoline scaffolds, which are prevalent in many pharmacologically active compounds. bibliomed.org

Table 2: Synthesis of Pyrazole Derivatives

Reactant 1 Reactant 2 Intermediate Product
This compound Hydrazine Hydrate Hydrazone of 4-(trifluoromethylthio)acetophenone 3-(4-(Trifluoromethylthio)phenyl)pyrazole

The synthesis of pyridazinone frameworks can also be achieved using this compound as a precursor. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. A general synthetic route involves the reaction of a γ-keto acid with hydrazine hydrate. mdpi.com this compound can be used to construct the necessary γ-keto acid intermediate through alkylation of a β-keto ester (e.g., ethyl acetoacetate) followed by hydrolysis and decarboxylation. The resulting 4-oxo-4-(4-(trifluoromethylthio)phenyl)butanoic acid can then be cyclized with hydrazine to furnish the corresponding pyridazinone derivative.

This phenacyl bromide derivative is also utilized in creating triazole-containing structures, often through multi-step sequences. For instance, it can react with hydrazino-heterocycles to generate fused ring systems. A documented pathway involves the reaction of a substituted aminomercaptopyrazole with phenacyl bromide, leading to an N-alkylated intermediate that can be further cyclized into a pyrazolotriazine, a class of fused triazole heterocycles. bibliomed.org This demonstrates the utility of this compound in building complex, fused heterocyclic systems where the triazole moiety is annulated to another heterocyclic ring.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and atom economy. ub.edu Phenacyl bromides are excellent substrates for MCRs due to their multiple reactive centers. nih.govresearchgate.net this compound can act as a key component in one-pot syntheses to generate complex molecular architectures. nih.gov For example, it can participate in reactions with amines, acetylenic esters, and other building blocks to construct highly substituted pyrroles or other heterocycles in a single step. nih.gov Its role as a versatile electrophile makes it an attractive component for the discovery of novel heterocyclic scaffolds in drug discovery and materials science. mdpi.com

Derivatization Reagent in Analytical Chemistry and Chemical Biology

Beyond its role in synthesis, this compound functions as a specialized derivatizing reagent, particularly in analytical chemistry for gas chromatography (GC). research-solution.com Derivatization is a technique used to modify an analyte to improve its chromatographic properties (e.g., volatility, thermal stability) or enhance its detectability. gcms.czresearchgate.net

Reagents like phenacyl bromide and its fluorinated analogs are used to introduce electrophoric groups into target molecules. greyhoundchrom.com The trifluoromethylthio (-SCF3) group, similar to the pentafluorobenzyl (PFB) group, is highly electronegative and can capture electrons, making the resulting derivative highly sensitive to electron capture detection (GC-ECD). research-solution.com

This compound is used to derivatize compounds containing acidic hydrogens, such as carboxylic acids, phenols, and thiols. The reaction involves the alkylation of the acidic proton, converting the non-volatile analyte into a more volatile and thermally stable ester, ether, or thioether that is suitable for GC analysis. research-solution.com This allows for the trace-level detection of various important biomolecules and environmental contaminants. researchgate.net

Table 3: Derivatization Reactions for GC-ECD Analysis

Analyte Class Functional Group Derivative Formed Purpose
Carboxylic Acids -COOH Ester Increase volatility and ECD response research-solution.com
Phenols Ar-OH Ether Enhance thermal stability and detectability researchgate.net

Formation of Esters for Spectroscopic and Chromatographic Analysis

One of the primary applications of phenacyl bromides, including the 4-(trifluoromethylthio) analog, is in the derivatization of carboxylic acids. The reaction between a carboxylate anion and this compound proceeds via nucleophilic substitution to form a stable phenacyl ester. This transformation is highly valuable for several analytical reasons:

Enhanced UV-Vis Detection: The phenacyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light effectively. Converting a non-UV-active carboxylic acid into its corresponding phenacyl ester allows for sensitive detection using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.

Improved Chromatographic Behavior: The derivatization process increases the molecular weight and often the hydrophobicity of the analyte, which can lead to better separation on reverse-phase HPLC columns.

Fluorescence Tagging: While the basic phenacyl structure is not strongly fluorescent, the introduction of specific substituents can create fluorescent tags. The trifluoromethylthio group modifies the electronic properties of the aromatic ring, influencing its spectroscopic characteristics.

This method is widely applied to the analysis of fatty acids, prostaglandins, and other carboxylic acid-containing biomolecules.

Derivatization for Enhanced Detection in LC-MS/MS

In the field of metabolomics and quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical tool. However, many small molecules, particularly carboxylic acids, exhibit poor ionization efficiency in the mass spectrometer. Derivatization with reagents like this compound can significantly overcome this limitation. nih.gov

The benefits of using this reagent for LC-MS/MS include:

Increased Ionization Efficiency: The phenacyl moiety can be readily protonated, leading to a strong signal in positive-ion electrospray ionization (ESI) mode. This results in a substantial enhancement of detection sensitivity, with improvements of 200 to 2000-fold reported for similar phenacyl bromide reagents. mdpi.com

Predictable Fragmentation: Upon fragmentation in the mass spectrometer (MS/MS), the derivatized molecule often yields a common, characteristic product ion corresponding to the derivatizing agent itself. For this compound, this would provide a specific mass fragment that can be used for selective and sensitive detection of any analyte tagged with this reagent.

Multiplexing Capability: Isotope-coded derivatization (ICD) is an advanced technique where both a standard and an isotopically labeled version of the derivatizing agent are used. nih.govresearchgate.net This allows for accurate quantification by comparing the signal intensities of the light (sample) and heavy (internal standard) versions of the derivatized analyte in a single LC-MS run.

A similar reagent, dimethylaminophenacyl bromide (DmPABr), has been successfully used to simultaneously label and quantify carboxylic acids, thiols, and amines in complex biological samples. nih.govresearchgate.net

Tagging for Chemical Probes and Bioconjugation

Chemical probes are essential small molecules used to study biological processes and validate targets in drug discovery. rjeid.com this compound possesses features that make it a valuable component in the design of such probes. The α-bromo ketone is an electrophilic group that can react selectively with nucleophilic residues in biomolecules, a process known as bioconjugation. burleylabs.co.uk

Cysteine Alkylation: The thiol group of cysteine residues in proteins is a soft nucleophile that reacts efficiently with α-haloketones like this compound to form a stable thioether bond. This allows for the specific labeling of proteins.

¹⁹F NMR Probe: The trifluoromethylthio group contains three fluorine atoms, making the tagged molecule detectable by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window for studying the probe's interaction with its target.

Mass Spectrometry Tag: The unique mass and isotopic pattern of the trifluoromethylthio group can serve as a distinctive tag for identifying labeled peptides or proteins in proteomics experiments.

Precursor for Further Functionalization and Complex Molecular Architectures

Beyond its use as a derivatizing agent, this compound is a building block for synthesizing more complex molecules. nih.govresearchgate.netresearchgate.net Its multiple reactive sites can be addressed with high selectivity.

Modifications of the Bromine Atom (e.g., Palladium-Catalyzed Coupling Reactions)

The bromine atom in this compound is highly activated by the adjacent carbonyl group, making it an excellent leaving group for nucleophilic substitution (Sₙ2) reactions. This is its most common transformation, used to connect the phenacyl scaffold to various nucleophiles like amines, thiols, and carboxylates.

While palladium-catalyzed coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds, they are most commonly applied to aryl or vinyl halides. mdpi.commdpi.com The direct use of a phenacyl bromide in such a reaction is less common because its high Sₙ2 reactivity often leads to side reactions before the catalytic cycle can proceed. However, the underlying scaffold can be incorporated into molecules that do participate in these reactions. For instance, palladium catalysts are widely used for trifluoromethylation and difluoromethylthiolation of aryl bromides, showcasing the importance of both palladium catalysis and fluorine-containing groups in modern synthesis. nih.govresearchgate.net

Transformations Involving the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is known for its high stability and unique electronic properties. It is strongly electron-withdrawing and increases the lipophilicity of a molecule, which is beneficial in pharmaceutical and agrochemical design. While robust, the -SCF₃ group can undergo specific transformations:

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) (-S(O)CF₃) or sulfone (-S(O)₂)CF₃), which dramatically alters the electronic and steric properties of the molecule.

C-F Bond Activation: Under specific conditions, often involving silyl (B83357) cations or transition metals, the C-F bonds within the trifluoromethyl group can be selectively cleaved and functionalized, allowing the CF₃ group to be converted into other functionalities. tcichemicals.com This advanced technique opens pathways to novel molecular structures that would be difficult to access otherwise.

Chemo- and Regioselective Transformations

Chemoselectivity refers to the ability to react with one functional group in the presence of others. This compound has several distinct functional groups, enabling a variety of selective reactions.

Reactive SiteType of ReactionReagents/ConditionsResult
α-Bromo Ketone Nucleophilic Substitution (Sₙ2)Carboxylates, amines, thiols, etc.Alkylation of the nucleophile
Carbonyl Group Nucleophilic AdditionNaBH₄ (Sodium borohydride)Reduction to a secondary alcohol
Aromatic Ring Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitration of the ring (directed by the existing substituents)
Trifluoromethylthio Group Oxidationm-CPBA (meta-Chloroperoxybenzoic acid)Formation of sulfoxide or sulfone

The most common and highly selective reaction is the substitution of the bromine atom due to the high electrophilicity of the α-carbon. This reaction can typically be performed under mild conditions that leave the carbonyl, aromatic ring, and trifluoromethylthio groups intact. Conversely, the carbonyl group can be selectively reduced with a mild reducing agent like sodium borohydride (B1222165) without cleaving the C-Br bond. This orthogonal reactivity makes this compound a predictable and versatile precursor in multistep synthesis.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to deduce the molecular skeleton and the specific arrangement of atoms.

The ¹H NMR spectrum of 4-(Trifluoromethylthio)phenacyl bromide provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals for the methylene (B1212753) protons and the aromatic protons.

The two protons of the bromomethyl group (-CH₂Br) are anticipated to appear as a sharp singlet. This signal is typically found in the downfield region, generally between 4.4 and 4.8 ppm, due to the deshielding effects of the adjacent carbonyl group and the bromine atom.

The aromatic protons on the benzene (B151609) ring are expected to exhibit a more complex pattern. Due to the para-substitution, they form an AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing acyl group (adjacent to the carbonyl) are expected to be more deshielded and resonate further downfield compared to the protons ortho to the trifluoromethylthio group. The typical chemical shift range for these aromatic protons is between 7.5 and 8.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-C(=O)CH ₂Br 4.4 - 4.8 Singlet
Aromatic H (ortho to -SCF₃) 7.6 - 7.8 Doublet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The spectrum for this compound would display several key signals.

The carbonyl carbon (-C =O) is highly deshielded and typically appears as a singlet in the range of 190-195 ppm. The methylene carbon (-C H₂Br) signal is expected around 30-35 ppm. The trifluoromethyl carbon (-C F₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a chemical shift influenced by the sulfur atom. Based on similar structures, this quartet can be expected in the region of 125-130 ppm. rsc.orgrsc.org The aromatic carbons will produce four distinct signals, reflecting the symmetry of the para-substituted ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity
C =O 190 - 195 Singlet
Aromatic C -C=O 134 - 138 Singlet
Aromatic C -H (ortho to C=O) 129 - 131 Singlet
Aromatic C -H (ortho to SCF₃) 126 - 128 Singlet
Aromatic C -SCF₃ 138 - 142 Singlet
-C H₂Br 30 - 35 Singlet

¹⁹F NMR is particularly useful for organofluorine compounds. For this compound, the three fluorine atoms of the trifluoromethylthio group (-SCF₃) are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for the -SCF₃ group attached to an aromatic ring typically appears in the range of -41 to -44 ppm relative to a CFCl₃ standard. rsc.org This distinct signal is a clear indicator of the presence of the trifluoromethylthio moiety.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, it would show cross-peaks between the adjacent aromatic protons, confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton singlet to the -CH₂Br carbon signal.

These 2D NMR methods provide a comprehensive map of the molecular connectivity, leaving no ambiguity in the structural assignment. westmont.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy methods like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is characterized by several strong absorption bands corresponding to its key functional groups. chemicalbook.comchemicalbook.com

A very strong and sharp absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. The aromatic ring itself will produce several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The presence of the trifluoromethylthio group is indicated by strong C-F stretching bands, typically found in the 1100-1200 cm⁻¹ range. The C-Br stretching vibration of the bromomethyl group usually appears as a weaker band in the fingerprint region, around 600-700 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
C=O (Ketone) Stretch 1680 - 1700 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-F (in -CF₃) Stretch 1100 - 1200 Strong

Vibrational Fingerprint Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a powerful non-destructive analytical tool for elucidating the molecular structure of compounds. This technique provides a unique "fingerprint" by identifying the vibrational modes of functional groups within a molecule. For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its distinct structural components: the trifluoromethylthio group (-SCF₃), the phenacyl group (which includes a carbonyl group and an aromatic ring), and the bromomethyl group (-CH₂Br).

Key expected vibrational modes for this compound would include:

C=O Stretch: A strong absorption band in the IR spectrum, typically around 1685 cm⁻¹, characteristic of an aryl ketone.

C-F Stretches: Strong, distinct bands in the region of 1100-1200 cm⁻¹ due to the symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group.

C-S Stretch: Weaker bands associated with the carbon-sulfur bond.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region, indicative of the benzene ring.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

C-Br Stretch: A band in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

The combination of IR and Raman spectroscopy provides complementary information. While polar bonds like C=O and C-F tend to be strong in the IR spectrum, non-polar or symmetric bonds often show stronger signals in the Raman spectrum. A comprehensive vibrational analysis would involve both techniques to fully characterize the molecular fingerprint of this compound.

Interactive Data Table: Expected Vibrational Bands (Note: The following table is based on characteristic frequencies for the functional groups present in the molecule. Actual experimental values may vary.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Carbonyl (C=O) Stretch 1680 - 1700 IR
Trifluoromethyl (CF₃) Asymmetric Stretch ~1280 IR
Trifluoromethyl (CF₃) Symmetric Stretch ~1140 IR
Aromatic Ring (C=C) Stretch 1450 - 1600 IR/Raman
Methylene (CH₂) C-H Stretch 2850 - 2960 IR/Raman

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound (C₉H₆BrF₃OS), the molecular ion peak ([M]⁺) would be a key identifier. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the isotopes ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass, the correct formula can be confirmed, distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. The analysis of this compound by GC-MS would provide both the retention time from the GC column and the mass spectrum of the eluted compound. The mass spectrum would show the characteristic isotopic pattern of the bromine-containing molecular ion and various fragment ions. Common fragmentation pathways for phenacyl bromides include the loss of the bromine atom and cleavage of the bond between the carbonyl group and the methylene group (alpha-cleavage), leading to the formation of the 4-(trifluoromethylthio)benzoyl cation. However, the thermal stability of the compound must be considered, as some phenacyl bromides can degrade at the high temperatures used in the GC injector or column.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique ideal for the analysis of less volatile or thermally labile compounds. The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In an MS/MS experiment, the molecular ion of this compound would be selected (precursor ion) and subjected to collision-induced dissociation (CID). This process generates a unique set of fragment ions (product ions) that are characteristic of the molecule's structure. This fragmentation pattern provides a high degree of confidence in the identification of the compound, even in complex biological or environmental samples.

X-ray Crystallography

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

To perform Single Crystal X-ray Diffraction (SCXRD), a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is collected and analyzed.

The analysis of the diffraction data allows for the determination of the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (which describes the symmetry of the crystal). Ultimately, a detailed three-dimensional electron density map is generated, from which the positions of all atoms in the molecule can be precisely located. This provides unequivocal proof of the molecular structure, including the connectivity of atoms and the stereochemistry. The resulting structural data, such as bond lengths and angles, are invaluable for understanding the molecule's physical and chemical properties.

Interactive Data Table: Hypothetical Crystallographic Data (Note: This table presents an example of the type of data obtained from an SCXRD experiment and is not based on actual experimental results for this specific compound.)

Parameter Example Value
Chemical Formula C₉H₆BrF₃OS
Formula Weight 299.11
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 12.126
c (Å) 10.331
β (°) 98.75
Volume (ų) 1057.2

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a non-destructive analytical technique used to determine the crystalline structure of a solid material. It provides information on the crystal lattice, phase purity, and crystallite size. A typical PXRD analysis of a novel compound like this compound would involve irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the diffracted beams at various angles.

The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), would serve as a unique fingerprint for the crystalline phase of the compound. Analysis of the peak positions and intensities could yield the unit cell parameters (a, b, c, α, β, γ) and space group of the crystal.

Interactive Data Table: Hypothetical PXRD Data

No experimental data is available for this compound. The table below is a placeholder to illustrate how such data would be presented.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. For an organic compound such as this compound, a UV-Vis spectrum would reveal information about its electronic transitions. The presence of a chromophore, the part of a molecule responsible for its color, would result in characteristic absorption bands.

The spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from this analysis. These values are dependent on the molecular structure and the solvent used. The expected chromophores in this compound would be the substituted benzene ring and the carbonyl group.

Interactive Data Table: Hypothetical UV-Vis Absorption Data

No experimental data is available for this compound. The table below is a placeholder to illustrate how such data would be presented.

Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Electronic Transition
Data not availableData not availableData not availableData not available
Data not availableData not availableData not availableData not available

Other Advanced Spectroscopic Techniques (e.g., EPR)

Other advanced spectroscopic techniques could provide further insight into the structure and properties of this compound. For instance, Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study chemical species that have unpaired electrons. While the ground state of this compound is not expected to be a radical, EPR could be employed to study any radical intermediates formed during its chemical reactions or upon irradiation.

An EPR spectrum would provide information about the electronic structure of the paramagnetic species, including the g-factor and hyperfine coupling constants, which can help in identifying the radical and understanding the distribution of the unpaired electron within the molecule.

Interactive Data Table: Hypothetical EPR Data for a Radical Species

No experimental data is available for this compound or its radical species. The table below is a placeholder to illustrate how such data would be presented.

Radical Speciesg-factorHyperfine Coupling Constants (Gauss)
Data not availableData not availableData not available

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to provide insights into its geometry, energy, and various spectroscopic and chemical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that determines the electronic structure of a molecule by modeling its electron density. DFT calculations are known for providing a good balance between accuracy and computational cost, making them suitable for a wide range of chemical systems.

For 4-(Trifluoromethylthio)phenacyl bromide, DFT calculations could be used to determine key properties such as its optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. While specific data for this compound is not available, a typical output of such a calculation is illustrated in the table below.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

ParameterCalculated Value
Total Energy (Hartree)-1520.456
HOMO Energy (eV)-6.89
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.66
Dipole Moment (Debye)2.75

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules. These methods can provide insights into molecular conformations, reaction mechanisms, and spectroscopic properties.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-S and C-C bonds), conformational analysis is crucial for identifying the most stable conformers.

Computational methods can be used to scan the potential energy surface by systematically rotating key dihedral angles. This process helps in identifying the low-energy conformers that are most likely to be present under experimental conditions. The relative energies of these conformers determine their population distribution at a given temperature. A lack of published studies prevents the presentation of specific conformational data for this molecule.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For this compound, this methodology could be used to study its reactivity, for example, in nucleophilic substitution reactions at the phenacyl carbon. Calculations would provide the activation energy of the reaction, which is related to the reaction rate, as well as the geometry of the transition state. This information is invaluable for understanding the factors that control the reaction's outcome.

Table 2: Illustrative Data for a Hypothetical Reaction Pathway Analysis (Note: The following data is for a hypothetical SN2 reaction and is not based on published results for this compound.)

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State+15.2
Products-5.8

Spectroscopic Property Prediction and Validation

Quantum chemical methods can predict various spectroscopic properties, including vibrational (infrared and Raman) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. These theoretical predictions are extremely useful for interpreting and assigning experimental spectra.

For this compound, DFT calculations could predict its vibrational frequencies. The calculated spectrum can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental data to aid in structural elucidation. No such specific predictive studies for this compound have been found in the literature.

Electronic Structure Analysis

Computational chemistry offers a powerful lens through which the intrinsic electronic characteristics of a molecule can be scrutinized. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are essential for elucidating the distribution of electrons and energy levels of molecular orbitals. This analysis is fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between molecules occur via their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the electronic structure is significantly influenced by its constituent functional groups. The trifluoromethylthio (-SCF3) group is a potent electron-withdrawing group, which modulates the electron density of the entire molecule. The phenacyl bromide moiety provides the primary framework for reactivity.

Theoretical calculations would be expected to show the following distributions:

HOMO: The Highest Occupied Molecular Orbital is anticipated to be primarily localized on the aromatic phenyl ring and the sulfur atom of the trifluoromethylthio group. These regions represent the most electron-rich areas of the molecule and are the most likely to donate electrons in a chemical reaction.

LUMO: The Lowest Unoccupied Molecular Orbital is expected to be centered predominantly on the α-carbon of the phenacyl group (the carbon bonded to the bromine) and the antibonding σ* orbital of the C-Br bond. This distribution highlights the α-carbon as the principal electrophilic site, susceptible to nucleophilic attack, which is characteristic of α-haloketones.

The electron-withdrawing nature of the -SCF3 group is predicted to lower the energy levels of both the HOMO and LUMO compared to unsubstituted phenacyl bromide. A smaller HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations.

Table 1: Predicted Characteristics of Frontier Molecular Orbitals for this compound
OrbitalPredicted Primary LocalizationRole in ReactivityInfluence of -SCF3 Group
HOMOPhenyl Ring, Sulfur AtomNucleophilic / Electron-DonatingLowers Orbital Energy
LUMOα-Carbon, C-Br σ* orbitalElectrophilic / Electron-AcceptingLowers Orbital Energy
HOMO-LUMO GapN/AIndicator of Kinetic Stability and ReactivityPotentially Reduced, Suggesting Increased Reactivity

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the total electrostatic potential on the electron density surface of a molecule. It provides a clear depiction of charge distribution, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

In an MEP map of this compound:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected to be concentrated around the most electronegative atoms. This includes the oxygen atom of the carbonyl group and, to a lesser extent, the bromine atom. These areas are susceptible to attack by electrophiles.

Positive Potential (Blue): Regions of positive electrostatic potential indicate a deficiency of electrons. Such areas are predicted to be located on the hydrogen atoms of the phenyl ring and, most significantly, around the carbonyl carbon and the adjacent α-carbon. These sites are the primary targets for nucleophilic attack. The highly electronegative fluorine atoms of the trifluoromethyl group would also create a strong positive potential on the sulfur and adjacent carbon atoms.

This charge distribution confirms the electronic picture derived from FMO analysis. The polarization of the molecule, with distinct electron-rich and electron-poor zones, is a direct consequence of the varying electronegativities of the constituent atoms and the inductive effects of the functional groups.

Table 2: Predicted Partial Charge Distribution on Key Functional Groups of this compound
Atom / Functional GroupPredicted Partial ChargeReason
Carbonyl Oxygen (C=O)Negative (δ-)High electronegativity of oxygen
Carbonyl Carbon (C=O)Positive (δ+)Polarization of the C=O bond
α-Carbon (-CH2Br)Positive (δ+)Inductive effect of adjacent carbonyl and bromine
Bromine (-Br)Slightly Negative (δ-)High electronegativity, but also a good leaving group
Trifluoromethyl Group (-CF3)Strongly Electron-WithdrawingHigh electronegativity of fluorine atoms

Reactivity Predictions and Mechanistic Insights

The electronic structure analyses provide a solid foundation for predicting the chemical behavior of this compound. These theoretical insights are invaluable for designing synthetic routes and understanding reaction mechanisms.

Prediction of Electrophilic and Nucleophilic Sites

Based on the HOMO-LUMO and electrostatic potential analyses, the reactivity of this compound is dominated by its electrophilic nature.

Primary Electrophilic Site: The α-carbon atom (the CH2 group) is the most prominent electrophilic center. It is activated by two powerful electronic effects: the inductive-electron withdrawal from the adjacent carbonyl group and the bromine atom, and the fact that bromide is an excellent leaving group. This site is highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions.

Secondary Electrophilic Site: The carbonyl carbon also possesses significant electrophilic character due to the polarity of the C=O bond. It can be attacked by strong nucleophiles, potentially leading to addition reactions.

Nucleophilic Sites: The phenyl ring is the main nucleophilic region of the molecule. However, its nucleophilicity is significantly attenuated by the strong electron-withdrawing effect of the para-substituted trifluoromethylthio group. Therefore, electrophilic aromatic substitution reactions on the ring would be disfavored compared to an unsubstituted or electron-donating substituted ring.

Table 3: Summary of Predicted Reactive Sites in this compound
SiteTypeGoverning FactorsPredicted Reactions
α-CarbonElectrophilic (Primary)Adjacent C=O group, C-Br bond polarity, Bromide leaving group abilityNucleophilic Substitution (SN2)
Carbonyl CarbonElectrophilic (Secondary)C=O bond polarizationNucleophilic Addition
Phenyl RingNucleophilic (Weakened)π-electron systemElectrophilic Aromatic Substitution (disfavored)

Future Research Directions and Emerging Applications

Sustainable and Green Synthetic Routes

Future research is increasingly focused on developing environmentally benign synthetic methodologies for 4-(Trifluoromethylthio)phenacyl bromide, moving away from traditional processes that often rely on hazardous reagents and solvents. A key area of investigation is the adoption of green chemistry principles to minimize waste and improve safety and efficiency. chemistryjournals.net

One promising approach involves the use of water as a reaction medium. Research has demonstrated the synthesis of various phenacyl bromides from styrenes using potassium persulfate (K₂S₂O₈) as an oxidant and potassium bromide (KBr) as the bromine source in water, offering a non-toxic and abundant solvent alternative. rsc.orgrsc.org Applying this tandem hydroxybromination and oxidation reaction to a precursor like 4-(trifluoromethylthio)styrene could provide a greener path to the target compound.

Another avenue is the development of metal-free catalytic systems. A reported metal-free C(sp³)-H bromination of aromatic ketones utilizes iodobenzene (B50100) diacetate (PhI(OAc)₂) and KBr, sometimes assisted by additives like p-toluenesulfonic acid (p-TsOH). ias.ac.in Adapting such methods for the direct α-bromination of 4'-(trifluoromethylthio)acetophenone (B1303373) would eliminate the need for transition metal catalysts, which can pose toxicity and contamination issues. ias.ac.in

The principles of green synthetic strategy are summarized in the table below.

Green StrategyTraditional MethodPotential Green Alternative for this compoundKey Advantages
Safer Solvents Chlorinated solvents (e.g., CCl₄, CHCl₃)Water, Ethanol, Ionic Liquids chemistryjournals.netReduced toxicity, lower environmental impact, increased safety. chemistryjournals.net
Catalysis Stoichiometric hazardous reagentsMetal-free catalysis ias.ac.in, Biocatalysis chemistryjournals.netHigh selectivity, reduced waste, milder reaction conditions.
Atom Economy Use of protecting groups, multi-step synthesisTandem or one-pot reactions from simple precursors (e.g., styrenes) rsc.orgMaximizes incorporation of starting materials into the final product, minimizes waste.
Energy Efficiency High-temperature refluxMicrowave-assisted synthesis, photoredox catalysis chemistryjournals.netmdpi.comReduced reaction times, lower energy consumption.

Further research will likely focus on optimizing these green routes, improving yields, and ensuring the scalability of these processes for industrial applications. chemistryjournals.net

Catalyst Development for Enhanced Selectivity and Efficiency

The development of advanced catalysts is crucial for controlling the regioselectivity and efficiency of synthesizing this compound and its derivatives. The trifluoromethylthio (−SCF₃) group is a powerful electron-withdrawing moiety that directs the reactivity of the aromatic ring, making selective synthesis challenging. researchgate.netacs.org

Future catalyst design will likely target several key areas:

Site-Selective C-H Functionalization: Catalysts that can selectively activate and functionalize specific C-H bonds are highly sought after. ucl.ac.uk For instance, palladium catalysts have been used for the selective ortho-C-H fluorination of benzamides, using directing groups to control the position of functionalization. ucl.ac.uk Similar strategies could be developed for introducing the trifluoromethylthio group or other functionalities onto the phenacyl bromide scaffold with high precision.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful tool for generating reactive radical intermediates. mdpi.com This methodology has been successfully applied to trifluoromethylation and trifluoromethylthiolation reactions. mdpi.comsci-hub.se Research into new photocatalysts could enable the direct conversion of aldehydes or other precursors into this compound under redox-neutral conditions, improving functional group tolerance. sci-hub.se

Enantioselective Catalysis: For applications in medicinal chemistry, the synthesis of chiral derivatives is often necessary. Enzymatic approaches and chiral catalysts, including Lewis basic chalcogenide catalysts, are being explored for asymmetric trifluoromethylthiolation. the-innovation.orgresearchgate.net Future work could focus on developing catalysts that achieve enantioselective bromination at the α-carbon of the ketone, creating chiral building blocks for drug discovery. the-innovation.org

Integration into Flow Chemistry Systems

The synthesis of α-halo ketones, including phenacyl bromides, can involve hazardous intermediates and exothermic reactions, making batch processing a safety concern. acs.orgnih.gov Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in terms of safety, efficiency, and scalability. acs.orgacs.orgamazonaws.com

Research has demonstrated the continuous flow synthesis of α-halo ketones using tube-in-tube reactors for handling hazardous gaseous reagents like diazomethane (B1218177) safely. acs.orgnih.govresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity while minimizing the risks associated with unstable intermediates. acs.orgamazonaws.com

The integration of the synthesis of this compound into a multi-step continuous flow system would be a significant research direction. Such a system could start from a readily available precursor, like 4'-(trifluoromethylthio)acetophenone, and perform the α-bromination in a flow reactor. This would not only enhance safety but also facilitate process optimization and scale-up for industrial production. acs.org The robustness of flow systems allows for prolonged, uninterrupted operation, making it an attractive platform for manufacturing this valuable chemical intermediate. acs.org

Development of Novel Functional Materials and Bioconjugates

The unique electronic properties conferred by the trifluoromethylthio group make this compound an attractive building block for novel functional materials. mdpi.com The phenacyl bromide moiety itself is a versatile reactive handle for polymer functionalization.

In materials science, research could explore the incorporation of this compound into polymer backbones or as a chain-end functional group. Phenacyl bromide has been used as a Norrish Type I photoinitiator to produce polymers with bromine end-functionality. frontiersin.org These terminal bromine atoms can then be used in subsequent reactions, such as atom transfer radical polymerization (ATRP) or halogen abstraction chemistry, to create block copolymers with tailored properties. frontiersin.org The presence of the trifluoromethylthio group could impart desirable characteristics like increased thermal stability, chemical resistance, and specific optoelectronic properties to the resulting polymers.

In the realm of chemical biology, the phenacyl bromide group is a well-known alkylating agent for cysteine residues in proteins. This reactivity can be harnessed for bioconjugation, allowing for the specific labeling of proteins for imaging, diagnostics, or therapeutic applications. The trifluoromethylthio group's high lipophilicity and metabolic stability could enhance the cell-membrane permeability and longevity of such bioconjugates. acs.orgmdpi.com Future research will likely focus on using this compound to develop specific chemical probes to study protein function or to create novel antibody-drug conjugates.

Advanced Spectroscopic Characterization Techniques

Unambiguous characterization of fluorinated compounds is essential, and advanced spectroscopic techniques are a cornerstone of this research. While standard techniques like ¹H and ¹³C NMR are routine, ¹⁹F NMR spectroscopy is particularly powerful for analyzing organofluorine compounds. nih.govrsc.org

Future research will leverage ¹⁹F NMR's high sensitivity and wide chemical shift range to study the electronic environment of the trifluoromethylthio group in this compound and its derivatives. nih.govresearchgate.net Advanced NMR methods, such as two-dimensional correlation spectroscopy (e.g., ¹H-¹⁹F HOESY), can provide detailed information about through-space interactions and molecular conformation. Researchers are developing new ¹⁹F-centered NMR methodologies to determine the structure of fluorinated molecules even within complex mixtures, without the need for separation. nih.gov

Furthermore, high-resolution mass spectrometry (HRMS), particularly techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), will be crucial for confirming molecular formulas and identifying trace impurities or byproducts in synthetic preparations. nih.gov These advanced analytical tools are indispensable for ensuring the purity and structural integrity of the compound, which is critical for its application in materials science and medicinal chemistry.

Machine Learning and AI in Predicting Reactivity and Properties

The complexity of fluorinated systems presents an opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and optimization of reactions and materials by predicting chemical properties and reactivity from molecular structure. nih.gov

Future research will likely involve developing ML models trained on datasets of fluorinated compounds to predict the reactivity of this compound in various chemical transformations. rsc.orgacs.org For example, neural network algorithms can predict the fluorination strength of different reagents or the outcome of complex reactions, guiding experimental design and saving resources. rsc.orgacs.org

ML can also predict physicochemical and biological properties. Deep learning models have been developed to forecast changes in the bioactivity of a compound upon fluorine substitution, a critical task in drug discovery. nih.govresearchgate.net Such models could be applied to this compound to screen for potential biological targets or to predict its pharmacokinetic profile, thereby accelerating its development as a lead compound or a bioconjugation agent. nih.gov This data-driven approach can help map the intricate reaction landscapes and guide the synthesis of new molecules with desired properties. nih.govacs.org

Exploring Structure-Reactivity Relationships in Fluorinated Systems

A fundamental area of future research is the continued exploration of structure-reactivity relationships in fluorinated systems, with this compound serving as a model compound. The para-substituted trifluoromethylthio (−SCF₃) group exerts a strong electron-withdrawing effect, which significantly influences the reactivity of both the aromatic ring and the phenacyl bromide moiety. acs.orgnih.gov

The −SCF₃ group is known for its high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature, which can enhance the electrophilic character of adjacent functional groups. acs.orgnih.gov This effect increases the reactivity of the carbonyl carbon toward nucleophiles and can influence the rate and mechanism of reactions at the α-bromo position.

Systematic studies comparing the reactivity of this compound with other substituted phenacyl bromides can provide quantitative data on these electronic effects. By correlating reaction rates with electronic parameters like Hammett constants (σ), researchers can build predictive models for reactivity. researchgate.net

Table of Hammett Constants for Selected para-Substituents

Substituent (X)Hammett Constant (σₚ)Electronic Effect
-OCH₃-0.27Strong Electron-Donating
-CH₃-0.17Electron-Donating
-H0.00Neutral
-Cl0.23Electron-Withdrawing
-Br0.23Electron-Withdrawing
-CF₃0.54Strong Electron-Withdrawing
-SCF₃ 0.50 Strong Electron-Withdrawing

This data illustrates that the −SCF₃ group is one of the more strongly electron-withdrawing substituents, comparable to the well-studied −CF₃ group. Understanding these relationships is crucial for designing new reagents and predicting the outcomes of synthetic transformations involving complex fluorinated molecules. acs.orgchemrxiv.org

Q & A

Basic: What are the recommended synthetic routes for 4-(Trifluoromethylthio)phenacyl bromide, and how can purity be optimized?

Methodological Answer:
this compound is typically synthesized via bromination of the parent phenacyl compound under controlled conditions. A common approach involves reacting 4-(trifluoromethylthio)acetophenone with bromine in a solvent like carbon disulfide or acetic acid, as seen in analogous phenacyl bromide syntheses . Critical purification steps include recrystallization from non-polar solvents (e.g., hexane) and vacuum drying to remove residual bromine. Purity (>97%) can be confirmed via HPLC using a C18 column and UV detection at 254 nm, with mobile phases of acetonitrile/water (70:30 v/v) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Due to its lachrymatory and respiratory hazards (H319, H335), handling requires:

  • PPE : Chemical-resistant gloves (nitrile), sealed goggles, and lab coats.
  • Ventilation : Use fume hoods for all manipulations to avoid inhalation of vapors .
  • Storage : Store in amber glass containers at 2–8°C, away from oxidizers and bases, with desiccants to prevent hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate, collect in inert absorbents, and dispose as halogenated waste .

Advanced: How does this compound facilitate sulfur-containing heterocycle synthesis?

Methodological Answer:
This compound acts as a versatile electrophile in nucleophilic aromatic substitution (SNAr) or cyclocondensation reactions. For example:

  • Thiazole Formation : React with thioureas in ethanol under reflux (12–24 hrs) to yield 2-aminothiazoles. Optimal yields (75–85%) are achieved with catalytic KI and triethylamine .
  • Triazole Derivatives : Couple with hydrazonoyl chlorides in [bmim]Br ionic liquid under microwave irradiation (100°C, 30 min) for pyrido-thiazolo-pyrimidines, which show bioactivity .
    Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 1:3), and products are isolated via column chromatography .

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Methodological Answer:
The trifluoromethylthio (-SCF3) group enhances electrophilicity at the α-carbon due to its strong electron-withdrawing effect. In reactions with nucleophiles (e.g., amines, thiols), the bromide leaves, forming a resonance-stabilized carbocation intermediate. This is supported by control experiments with silver hexafluoroantimonate, where carbocation trapping stabilizes intermediates . Kinetic studies in polar aprotic solvents (e.g., DMF) reveal second-order kinetics, suggesting a bimolecular mechanism . Competing pathways (e.g., hydrolysis) are minimized by anhydrous conditions .

Advanced: How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:
Discrepancies in stability (e.g., decomposition vs. inertness) arise from varying storage conditions and impurities. To address this:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring.
  • Impurity Profiling : Use LC-MS to identify degradation byproducts (e.g., trifluoromethanesulfonic acid from hydrolysis) .
  • Recommendations : Store under argon with molecular sieves and avoid prolonged exposure to light or moisture .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (CDCl3) shows aromatic protons at δ 7.8–8.1 ppm (doublet) and the α-carbon proton at δ 4.9 ppm (singlet). ¹⁹F NMR reveals a triplet at δ -42 ppm (CF3 group) .
  • IR : Strong C=O stretch at 1680 cm⁻¹ and C-SCF3 at 740 cm⁻¹ .
  • Mass Spec : ESI-MS (positive mode) displays [M+H]+ at m/z 307.0 (theoretical 306.97) .

Advanced: How does the -SCF3 group influence its reactivity compared to other phenacyl bromides?

Methodological Answer:
The -SCF3 group increases electrophilicity and stabilizes transition states via resonance and inductive effects. Comparative studies with 4-methylphenacyl bromide show:

  • Reaction Rates : 10× faster SNAr reactions with anilines due to lower activation energy (ΔG‡ reduced by 15 kJ/mol).
  • Product Stability : Enhanced thermal stability in thiazole derivatives (decomposition >200°C vs. 150°C for non-fluorinated analogs) .
    DFT calculations (B3LYP/6-31G*) confirm delocalization of electron density into the -SCF3 group during bond cleavage .

Basic: What are the ecological disposal considerations for this compound?

Methodological Answer:

  • Waste Treatment : Hydrolyze with 10% NaOH (1:10 v/v) for 24 hrs to yield less toxic 4-(trifluoromethylthio)phenacyl alcohol, followed by incineration .
  • Regulatory Compliance : Follow EU Directive 2008/98/EC—classify as halogenated waste (UN 2645) and avoid release into waterways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.